molecular formula C15H15FN2O4S B5295606 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide

5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide

Cat. No. B5295606
M. Wt: 338.4 g/mol
InChI Key: GDCYCZJJPOYCHS-UHFFFAOYSA-N
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Description

5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide, also known as Fimasartan, is a drug that belongs to the angiotensin II receptor blockers (ARBs) class. It is used to treat hypertension, a condition characterized by high blood pressure.

Mechanism of Action

5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide works by blocking the action of angiotensin II, a hormone that causes vasoconstriction and increases blood pressure. By blocking the angiotensin II receptor, 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide reduces the constriction of blood vessels and lowers blood pressure. 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide also has other beneficial effects, such as reducing inflammation and oxidative stress, which contribute to the development of cardiovascular disease.
Biochemical and Physiological Effects
5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to its blood pressure-lowering effects, 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide has been shown to reduce inflammation and oxidative stress, which are important factors in the development of cardiovascular disease. 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide has also been shown to improve endothelial function, which is important for maintaining healthy blood vessels.

Advantages and Limitations for Lab Experiments

5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide has several advantages for laboratory experiments. It is a well-characterized compound that is commercially available and has a high purity. 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide is also relatively stable and can be stored for extended periods of time. However, 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide also has some limitations, such as its high cost and limited solubility in water.

Future Directions

There are several future directions for research on 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide. One area of research is to explore the potential of 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide as a treatment for other cardiovascular diseases, such as heart failure and atherosclerosis. Another area of research is to investigate the potential of 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide for preventing the development of hypertension in at-risk populations. Additionally, researchers could investigate the mechanisms underlying the beneficial effects of 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide, such as its anti-inflammatory and antioxidant properties. Finally, researchers could explore the potential of 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide for combination therapy with other drugs for the treatment of hypertension and other cardiovascular diseases.
Conclusion
5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide is a drug that has been extensively studied for its therapeutic potential in the treatment of hypertension. It works by blocking the action of angiotensin II, a hormone that causes vasoconstriction and increases blood pressure. 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide has several advantages for laboratory experiments, but also has some limitations. Future research on 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide could explore its potential for treating other cardiovascular diseases, preventing hypertension, and investigating its mechanisms of action.

Synthesis Methods

The synthesis of 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide involves the reaction of 4-fluoroaniline with chlorosulfonyl isocyanate to form 4-fluoro-N-sulfonylcarbamoylaniline. The resulting compound is then reacted with 2-methoxy-N-methylbenzamide to form 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide. The synthesis of 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.

Scientific Research Applications

5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide has been extensively studied for its therapeutic potential in the treatment of hypertension. Clinical trials have shown that 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide is effective in reducing blood pressure and improving cardiovascular outcomes in patients with hypertension. In addition, 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide has been studied for its potential to treat other cardiovascular diseases, such as heart failure and atherosclerosis.

properties

IUPAC Name

5-[(4-fluorophenyl)sulfamoyl]-2-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4S/c1-17-15(19)13-9-12(7-8-14(13)22-2)23(20,21)18-11-5-3-10(16)4-6-11/h3-9,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCYCZJJPOYCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-fluorophenyl)sulfamoyl]-2-methoxy-N-methylbenzamide

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